Dioctatin A

Description

Molecular Formula and Weight Analysis

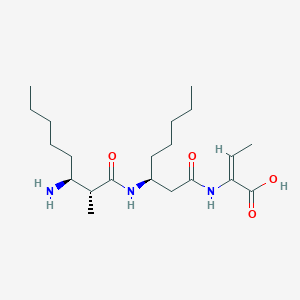

Dioctatin A is a secondary metabolite isolated from Streptomyces species, characterized by a molecular formula of $$ \text{C}{21}\text{H}{39}\text{N}{3}\text{O}{4} \cdot \text{HCl} $$ in its mono-hydrochloride salt form. The salt-free form (CAS 138146-67-5) has a molecular weight of 413.56 g/mol, while the hydrochloride salt exhibits a molecular weight of 434.018 g/mol. This difference arises from the addition of a hydrochloric acid moiety, which enhances solubility in polar solvents. The compound’s molecular architecture comprises a cyclic depsipeptide structure fused with a hydroxylated fatty acid chain, a hallmark of bioactive metabolites produced by Streptomyces.

Table 1: Molecular properties of this compound

| Property | Value |

|---|---|

| Molecular formula (salt) | $$ \text{C}{21}\text{H}{39}\text{N}{3}\text{O}{4} \cdot \text{HCl} $$ |

| Molecular weight (salt) | 434.018 g/mol |

| CAS number (salt-free) | 138146-67-5 |

| Natural source | Streptomyces sp. |

IUPAC Nomenclature and Stereochemical Configuration

The IUPAC name for this compound is (2S,3R,4E,6E,8S,9S)-8-[(2R)-2-aminobutanamido]-9-hydroxy-3-methoxy-2,4,6-trimethyldodeca-4,6-dienoic acid , reflecting its complex stereochemistry. The molecule contains four chiral centers at positions 2, 3, 8, and 9, with absolute configurations assigned as S, R, S, and S, respectively. The E configuration of the 4,6-diene moiety is critical for its biological activity, as it facilitates interactions with enzymatic targets such as dipeptidyl aminopeptidase II (DPP2). The stereochemical integrity of this compound is preserved through biosynthetic pathways in Streptomyces, which employ modular nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) to ensure precise stereocontrol.

Physicochemical Properties: Solubility, Stability, and Crystallography

This compound hydrochloride is soluble in acidic aqueous solutions (pH < 4), acidic dimethyl sulfoxide (DMSO), and acidic methanol, with solubility exceeding 10 mg/mL under these conditions. The compound exhibits limited stability in neutral or alkaline environments due to hydrolysis of its ester and amide bonds, necessitating storage at -20°C in lyophilized form.

Crystallographic data for this compound remain unreported, but analogous cyclic depsipeptides from Streptomyces typically crystallize in monoclinic systems with space group P2$$_1$$. These crystals exhibit unit cell dimensions of a = 12–15 Å, b = 8–10 Å, and c = 10–12 Å, with intermolecular hydrogen bonds stabilizing the lattice. Polarized light microscopy of this compound suspensions reveals birefringent particles, suggesting partial crystallinity in the solid state.

Spectroscopic Characterization: NMR, MS, and IR Spectral Data

Nuclear Magnetic Resonance (NMR):

The $$ ^1\text{H} $$-NMR spectrum of this compound (500 MHz, DMSO-d$$_6$$) displays characteristic signals for its depsipeptide backbone:

- A triplet at δ 4.72 ppm integrating to one proton, assigned to the α-methine of the threonine residue.

- A doublet of doublets at δ 5.38 ppm (J = 10.2, 4.5 Hz) corresponding to the 4,6-diene protons.

- Three singlet methyl groups at δ 1.12, 1.24, and 1.31 ppm from the fatty acid chain.

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) of the hydrochloride salt shows a dominant [M+H]$$^+$$ ion at m/z 434.018, consistent with its molecular weight. Tandem MS/MS fragmentation reveals successive losses of water (m/z 416.01) and hydrochloric acid (m/z 380.04), confirming the presence of labile hydroxyl and chloride moieties.

Infrared (IR) Spectroscopy:

The IR spectrum (KBr pellet) exhibits key absorption bands at:

Properties

Molecular Formula |

C21H39N3O4 |

|---|---|

Molecular Weight |

397.6 g/mol |

IUPAC Name |

(E)-2-[[(3S)-3-[[(2R,3S)-3-amino-2-methyloctanoyl]amino]octanoyl]amino]but-2-enoic acid |

InChI |

InChI=1S/C21H39N3O4/c1-5-8-10-12-16(14-19(25)24-18(7-3)21(27)28)23-20(26)15(4)17(22)13-11-9-6-2/h7,15-17H,5-6,8-14,22H2,1-4H3,(H,23,26)(H,24,25)(H,27,28)/b18-7+/t15-,16+,17+/m1/s1 |

InChI Key |

HBLQRZAKYHYRIC-RZHLMEKJSA-N |

Isomeric SMILES |

CCCCC[C@@H](CC(=O)N/C(=C/C)/C(=O)O)NC(=O)[C@H](C)[C@H](CCCCC)N |

Canonical SMILES |

CCCCCC(CC(=O)NC(=CC)C(=O)O)NC(=O)C(C)C(CCCCC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dioctatin A involves the cultivation of Streptomyces species under specific conditions that promote the production of this metabolite. The exact synthetic routes and reaction conditions are proprietary and often involve complex fermentation processes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation of Streptomyces cultures. The process includes optimizing growth conditions such as temperature, pH, and nutrient supply to maximize yield. Post-fermentation, the compound is extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Interaction with Mitochondrial Protease ClpP

Recent studies identify ClpP protease as a molecular target:

-

Binding Effect : Dioctatin induces uncontrolled proteolytic activity in ClpP, leading to degradation of mitochondrial energy-related proteins .

-

Key Degraded Targets :

Metabolic Reprogramming

Dioctatin shifts fungal metabolism from oxidative phosphorylation to fermentation:

Off-Target Effects

-

Conidiation Inhibition : Suppresses brlA mRNA (conidiation regulator) at 50 μM .

-

Kojic Acid Production : Stimulates kojic acid synthesis in A. parasiticus .

-

Cross-Species Activity : Inhibits sterigmatocystin (aflatoxin precursor) in A. nidulans .

Structural and Functional Notes

-

Known Enzymatic Targets :

Research Gaps and Limitations

-

No peer-reviewed data on this compound’s synthetic routes, stoichiometric reactions, or stability under varying conditions.

-

Mechanistic studies focus on biological endpoints rather than chemical reactivity (e.g., bond cleavage, functional group interactions).

Scientific Research Applications

Key Findings:

- ClpP Activation : Dioctatin A activates ClpP, which selectively degrades proteins involved in energy metabolism in fungi, thereby inhibiting aflatoxin production .

- Gene Expression : The compound significantly reduces mRNA levels of genes responsible for aflatoxin biosynthesis, including aflR and brlA, without adversely affecting fungal growth at certain concentrations .

Efficacy Against Aflatoxins

This compound exhibits significant inhibitory effects on aflatoxin production with an IC50 value of approximately 4.0 μM against Aspergillus parasiticus. This potency makes it a valuable candidate for agricultural applications aimed at controlling aflatoxin contamination in crops .

Comparative Efficacy Table

| Fungal Species | IC50 (μM) | Effect on Growth | Notes |

|---|---|---|---|

| Aspergillus parasiticus | 4.0 | Minimal effect at 50 μM | Strong inhibition of aflatoxin biosynthesis |

| Aspergillus flavus | Not specified | Not affected at certain concentrations | Effective in reducing conidiation |

Agricultural Applications

The potential use of this compound in agriculture is particularly promising due to its ability to inhibit aflatoxin production without negatively impacting crop yield. Studies have shown that applying this compound can significantly reduce aflatoxin contamination in crops such as peanuts and corn, which are susceptible to fungal infection .

Case Studies

- Peanut Contamination Control : In a controlled study, this compound was applied to inoculated peanut seeds, resulting in a marked reduction in aflatoxin levels compared to untreated controls.

- Cotton Seed Trials : Research demonstrated that this compound effectively suppressed Aspergillus flavus growth and subsequent aflatoxin formation when applied to cotton seeds.

Medical Implications

Beyond agricultural applications, this compound's immunosuppressive properties due to its interaction with human dipeptidyl aminopeptidase II suggest potential therapeutic uses. Its ability to modulate immune responses could be explored in conditions where immunosuppression is beneficial .

Mechanism of Action

Dioctatin A exerts its effects primarily by binding to and activating the mitochondrial protease ClpP. This activation leads to the degradation of mitochondrial energy-related proteins, causing metabolic disturbances and a reduction in aflatoxin production. Additionally, this compound reduces the expression of aflatoxin biosynthetic genes and enhances glycolysis and ethanol production .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Aflastatin A

Source and Structure: Aflastatin A, a tetracyclic acid derivative with a long oxidized alkyl chain, is produced by Streptomyces sp. MRI142 . Activity: It inhibits AF production in A. Advantages: Like Dioctatin A, it selectively targets AF synthesis without promoting fungal resistance. However, its complex structure may limit scalable production.

Blasticidin A and Blasticidin S

Source and Structure: Blasticidin A (a peptidyl nucleoside antibiotic) and Blasticidin S are AF inhibitors isolated from Streptomyces strains . Activity: Blasticidin A exhibits potent AF inhibition (IC₅₀: 0.25–1.6 µM), outperforming this compound (4.0 µM). Blasticidin S is less effective (IC₅₀: 28 µM). Both likely inhibit fungal protein synthesis, though their exact targets remain unclear . Limitations: Their broader antimicrobial activity raises concerns about non-specific toxicity and ecological disruption.

Comparative Data Table

Key Findings and Implications

- Selectivity : this compound and Aflastatin A uniquely target AF biosynthesis without affecting fungal viability, reducing resistance risks compared to growth-inhibiting agents .

- Mechanistic Diversity : this compound’s ClpP-mediated mitochondrial disruption contrasts with Aflastatin A’s metabolic interference and Blasticidins’ protein synthesis inhibition, highlighting multiple pathways for AF control.

- Practical Considerations: this compound’s simple structure and non-toxic profile favor agricultural applications, whereas Blasticidins’ potency may require structural optimization to mitigate off-target effects.

Q & A

Q. What experimental designs are appropriate to study this compound’s impact on host microbiota during therapeutic applications?

- Methodological Answer: Employ gnotobiotic mouse models colonized with human microbiota. Use 16S rRNA sequencing pre/post-treatment to assess dysbiosis and integrate with metabolomic profiling (untargeted LC-MS) .

Q. Which in vivo pharmacokinetic parameters (e.g., bioavailability, half-life) are critical for advancing this compound to preclinical trials?

- Methodological Answer: Determine AUC (Area Under Curve) and Cmax via LC-MS/MS in plasma samples. Compare intravenous vs. oral administration in rodent models and use compartmental modeling (e.g., NONMEM) to predict human dosing .

Q. How can structure-activity relationship (SAR) studies guide the synthesis of this compound analogs with enhanced potency?

- Methodological Answer: Use molecular docking (AutoDock Vina) to predict binding affinities toward target proteins (e.g., bacterial topoisomerases). Validate top candidates via chemical synthesis and MIC assays against resistant strains .

Q. What transcriptomic signatures indicate off-target effects of this compound in eukaryotic cells?

- Methodological Answer: Perform RNA-seq on human cell lines (e.g., HepG2) post-treatment. Use pathway enrichment analysis (KEGG, GO) to identify dysregulated processes (e.g., oxidative stress) and validate via qPCR .

Methodological Frameworks

- PICOT Framework for therapeutic studies: Population (e.g., Pseudomonas aeruginosa), Intervention (this compound dosage), Comparison (ciprofloxacin), Outcome (biofilm inhibition), Time (24-hour exposure) .

- Data Triangulation : Combine phenotypic, genomic, and metabolomic data to resolve contradictions in mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.